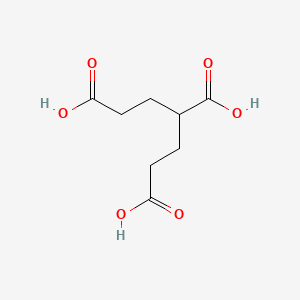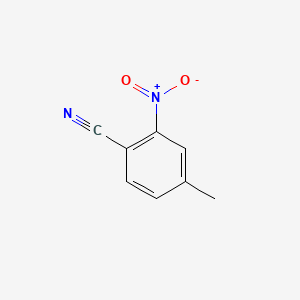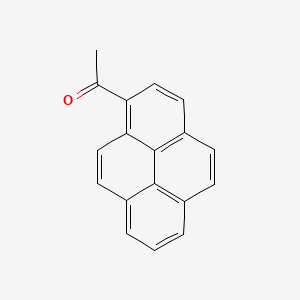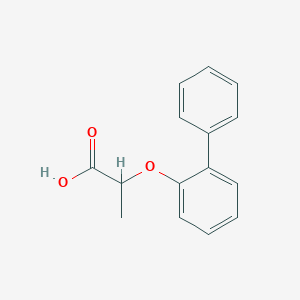
2-(2-Phenylphenoxy)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2-Phenylphenoxy)propanoic acid” is a chemical compound with the molecular formula C9H10O3 . It has a molecular weight of 166.174 Da . It is also known by other names such as “2-phenoxypropionic acid” and "dl-2-phenoxypropionic acid" .
Synthesis Analysis
While specific synthesis methods for “2-(2-Phenylphenoxy)propanoic acid” were not found, it’s worth noting that valuable chemicals can be produced from 1,2-propanediol (1,2-PDO) by etherification, esterification, and cyclization through acetalization . In one study, esterification of propanoic acid was carried out with 1,2-propanediol using a clay-supported heteropolyacid .Molecular Structure Analysis
The molecular structure of “2-(2-Phenylphenoxy)propanoic acid” consists of 9 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C9H10O3/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11) .Wissenschaftliche Forschungsanwendungen
Renewable Building Block in Material Science :
- Phloretic acid, a naturally occurring phenolic compound similar to 2-(2-Phenylphenoxy)propanoic acid, is explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This process is significant for material science applications, including the development of bio-based materials with suitable thermal and thermo-mechanical properties for a wide range of applications (Trejo-Machin et al., 2017).
Anti-inflammatory Activities :
- New phenolic compounds structurally related to 2-(2-Phenylphenoxy)propanoic acid, isolated from the tender leaves of Eucommia ulmoides Oliv., exhibit anti-inflammatory activities. These findings contribute to understanding the chemical composition of Eucommia ulmoides Oliv. leaves and their potential therapeutic applications (Ren et al., 2021).
Thermal Gas-Phase Elimination Study :
- The kinetics and mechanism of thermal gas-phase elimination of 2-Phenoxypropanoic acid and its derivatives were studied. Understanding these reactions is crucial for applications in organic chemistry and materials science (Al-Awadi et al., 2000).
Synthesis of Phenolic Compounds :
- The synthesis of 2-(Phenylthio)phenols, involving transformations relevant to 2-(2-Phenylphenoxy)propanoic acid, highlights its potential use in organic synthesis and the development of new chemical compounds (Xu et al., 2010).
Antioxidant Properties :
- Dihydroxy and trihydroxy phenolic acids, structurally related to 2-(2-Phenylphenoxy)propanoic acid, have been studied for their antioxidant properties. This research is vital for understanding the potential health benefits and applications of these compounds (Siquet et al., 2006).
Novel Liquid Crystalline Polyacetylenes :
- The synthesis of side-chain liquid crystalline polyacetylenes containing phenyl benzoate mesogens, which are related to 2-(2-Phenylphenoxy)propanoic acid, demonstrates its application in the field of advanced materials and liquid crystal technology (Kong & Tang, 1998).
Eigenschaften
IUPAC Name |
2-(2-phenylphenoxy)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11(15(16)17)18-14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-11H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHACJRMZSJGCFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC=C1C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenylphenoxy)propanoic acid | |
CAS RN |
5332-62-7 |
Source


|
| Record name | NSC538 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=538 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

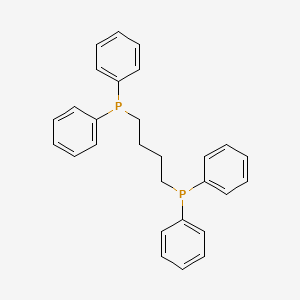
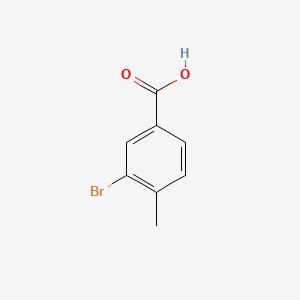
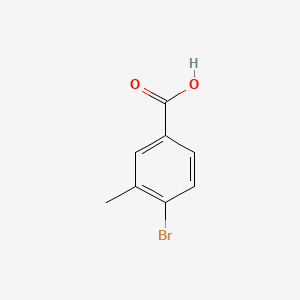
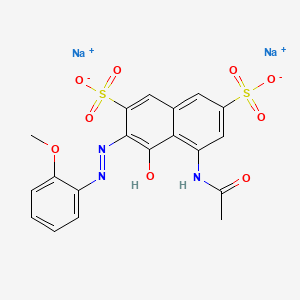
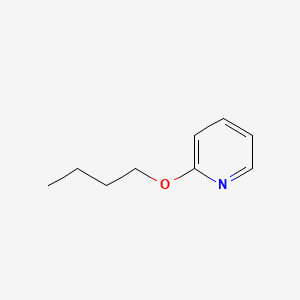
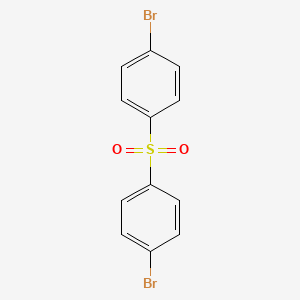
![1-[4-(Allyloxy)phenyl]ethanone](/img/structure/B1266428.png)

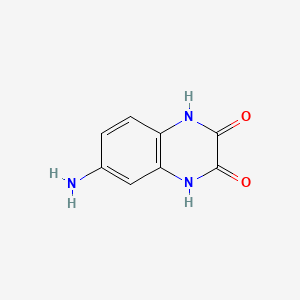
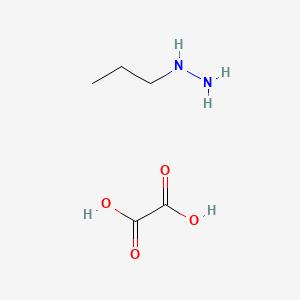
![Bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1266433.png)
